Alimemazina D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alimemazine D6: es un derivado deuterado de Alimemazine, un derivado de fenotiazina. Alimemazine se utiliza principalmente como antihistamínico para prevenir y aliviar las afecciones alérgicas, como el prurito y la urticaria . El etiquetado con deuterio en Alimemazine D6 lo hace particularmente útil en la investigación científica, especialmente en estudios farmacocinéticos.

Aplicaciones Científicas De Investigación

Alimemazine D6 se utiliza ampliamente en la investigación científica debido a su etiquetado con deuterio. Algunas de sus aplicaciones incluyen:

Estudios farmacocinéticos: Se utiliza como estándar interno en la espectrometría de masas para estudiar la farmacocinética de Alimemazine.

Desarrollo de fármacos: Ayuda a comprender el metabolismo y la biodisponibilidad de Alimemazine.

Ensayos clínicos: Se utiliza en ensayos clínicos para controlar los niveles del fármaco en muestras biológicas.

Química analítica: Se emplea en el desarrollo y validación de métodos analíticos para Alimemazine

Mecanismo De Acción

Alimemazine D6 ejerce sus efectos compitiendo con la histamina libre para unirse a los sitios receptores de la histamina. Esto antagoniza los efectos de la histamina, lo que lleva a una reducción de los síntomas como la picazón y las reacciones alérgicas. Los principales objetivos moleculares son los receptores de histamina, particularmente el receptor H1 .

Análisis Bioquímico

Biochemical Properties

Alimemazine D6, like its non-deuterated counterpart, is known to interact with histamine H1 receptors . It competes with free histamine for binding at these receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Cellular Effects

Alimemazine D6’s primary cellular effect is its ability to prevent and relieve allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria . This is achieved through its antagonistic action on histamine H1 receptors .

Molecular Mechanism

The molecular mechanism of Alimemazine D6 involves its competition with histamine for binding at H1-receptor sites . By binding to these receptors, Alimemazine D6 prevents histamine from exerting its effects, thereby reducing the symptoms associated with histamine H1-receptor activation .

Temporal Effects in Laboratory Settings

It is known that the non-deuterated form, Alimemazine, has an elimination half-life of approximately 4.78 ± 0.59 hours .

Metabolic Pathways

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Alimemazine D6 se sintetiza incorporando deuterio en la molécula de Alimemazine. El proceso implica la sustitución de átomos de hidrógeno por átomos de deuterio. Esto se puede lograr mediante diversos métodos, incluida la utilización de reactivos o disolventes deuterados durante la síntesis .

Métodos de producción industrial: La producción industrial de Alimemazine D6 implica la síntesis a gran escala utilizando reactivos deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. La producción se lleva a cabo en condiciones controladas para mantener la integridad del etiquetado con deuterio .

Análisis De Reacciones Químicas

Tipos de reacciones: Alimemazine D6 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: Alimemazine D6 se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir Alimemazine D6 en sus derivados de amina correspondientes.

Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente en el anillo de fenotiazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Productos de sustitución halogenados y nucleófilos.

Comparación Con Compuestos Similares

Compuestos similares:

Clorpromazina: Otro derivado de fenotiazina utilizado como antipsicótico.

Trifluoperazina: Un derivado de fenotiazina utilizado para tratar la esquizofrenia.

Prometazina: Un derivado de fenotiazina utilizado como antihistamínico y antiemético.

Singularidad de Alimemazine D6:

Etiquetado con deuterio: La incorporación de deuterio hace que Alimemazine D6 sea único, ya que permite estudios farmacocinéticos más precisos.

Propiedades antihistamínicas: Si bien los compuestos similares pueden tener propiedades antipsicóticas o antieméticas, Alimemazine D6 se utiliza principalmente por sus efectos antihistamínicos.

Actividad Biológica

Alimemazine D6, a deuterium-labeled derivative of alimemazine (also known as trimeprazine), is a compound belonging to the phenothiazine class. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and clinical applications. The unique deuterium labeling enhances its utility in pharmacokinetic studies, allowing for better tracking of the compound in biological systems.

Overview of Alimemazine D6

Chemical Properties:

- Molecular Formula: C18H22N2S·1/2C4H6O6

- Molecular Weight: Approximately 379.53 g/mol

- Classification: Phenothiazine derivative

Alimemazine is primarily recognized for its antihistaminic properties, which make it effective in managing allergic conditions, particularly those associated with pruritus (itching). Additionally, it exhibits sedative and antiemetic effects, making it useful in various therapeutic contexts.

Alimemazine D6 primarily functions as an antagonist at histamine H1 receptors , which helps alleviate symptoms associated with allergic reactions by inhibiting the binding of histamine. This action reduces itching and inflammation, promoting comfort in patients suffering from allergic responses. Furthermore, the compound's sedative properties are beneficial for treating anxiety and sleep disorders.

Biological Activity and Pharmacodynamics

Research indicates that alimemazine D6 interacts with multiple biological targets beyond the histamine H1 receptor. These interactions include:

- Serotonin Receptors: Potential modulation of mood and anxiety.

- Dopamine Receptors: Implications for psychotropic effects.

- Alpha-Adrenergic Receptors: Influence on sedation and hypotensive effects.

The deuterium labeling allows researchers to trace these interactions more effectively in vivo, providing valuable insights into the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis with Other Phenothiazines

Alimemazine D6 shares structural similarities with several other compounds within the phenothiazine class. The following table summarizes key comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Alimemazine | Phenothiazine | Antihistamine | Antipruritic and sedative properties |

| Chlorpromazine | Phenothiazine | Antipsychotic | Stronger antipsychotic effects |

| Promethazine | Phenothiazine | Antihistamine | Commonly used for motion sickness |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its cardiotoxicity risks |

Alimemazine D6's unique deuterium labeling enhances its tracking capabilities compared to non-labeled counterparts, providing significant advantages in understanding drug metabolism and interactions.

Case Studies and Clinical Applications

-

Management of Allergic Conditions:

A study demonstrated that alimemazine effectively reduced symptoms of allergic rhinitis in a cohort of patients, showcasing its antihistaminic properties. The dosage used was consistent with standard clinical practices. -

Sedation in Pediatric Populations:

In a randomized controlled trial involving neurologically impaired children experiencing retching after Nissen fundoplication, alimemazine was found to be both safe and effective at a low dose (0.25 mg/kg three times daily) for managing retching episodes over a one-year period . -

Pharmacokinetic Studies:

The unique deuterium labeling of alimemazine D6 allows for enhanced tracking in pharmacokinetic studies. These studies have provided insights into its metabolism and distribution within biological systems, which are crucial for optimizing therapeutic regimens.

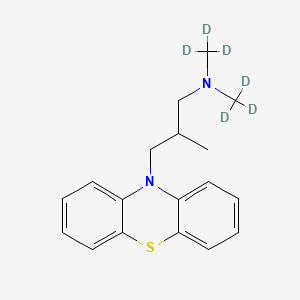

Propiedades

IUPAC Name |

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.